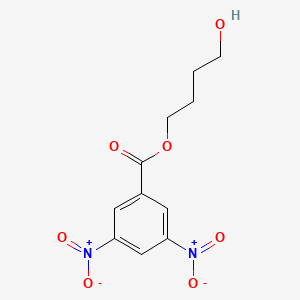

4-Hydroxybutyl 3,5-dinitrobenzoate

Description

Properties

CAS No. |

79441-54-6 |

|---|---|

Molecular Formula |

C11H12N2O7 |

Molecular Weight |

284.22 g/mol |

IUPAC Name |

4-hydroxybutyl 3,5-dinitrobenzoate |

InChI |

InChI=1S/C11H12N2O7/c14-3-1-2-4-20-11(15)8-5-9(12(16)17)7-10(6-8)13(18)19/h5-7,14H,1-4H2 |

InChI Key |

OGMJQNNUDWUOLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OCCCCO |

Origin of Product |

United States |

Preparation Methods

Acyl Chloride-Mediated Esterification

The most widely reported route involves converting 3,5-dinitrobenzoic acid to its acyl chloride derivative, followed by reaction with 4-hydroxybutanol.

Procedure

- Synthesis of 3,5-Dinitrobenzoyl Chloride :

3,5-Dinitrobenzoic acid (1.0 eq) is refluxed with thionyl chloride (2.5 eq) in anhydrous dichloromethane (DCM) under nitrogen for 4–6 hours. Excess thionyl chloride is removed via rotary evaporation, yielding the acyl chloride as a yellow crystalline solid (95–98% conversion).

- Esterification with 4-Hydroxybutanol :

The acyl chloride is dissolved in dry DCM and cooled to 0°C. 4-Hydroxybutanol (1.2 eq) and pyridine (1.5 eq) are added dropwise to neutralize HCl. The mixture is stirred at room temperature for 12 hours, washed with 5% HCl (×2) and saturated NaHCO₃ (×2), dried over MgSO₄, and concentrated. Crude product is recrystallized from ethanol/water (70:30 v/v), achieving yields of 82–85%.

Key Parameters

- Solvent: Dichloromethane maximizes acyl chloride stability.

- Base: Pyridine scavenges HCl, preventing alcohol protonation.

- Temperature: Mild conditions (0–25°C) minimize decomposition.

Microchannel Reactor-Assisted Synthesis

Adapting advances in continuous-flow chemistry, recent patents describe microreactor systems for analogous esters. While direct data for this compound is limited, extrapolation from hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate synthesis (WO2023123569A1) provides insights.

Procedure

- Feedstock Preparation :

- Continuous-Flow Reaction :

Solutions A and B are pumped into a microchannel reactor at 20 mL/min each. The reactor maintains 60°C with a residence time of 90 seconds. Post-reaction, the effluent is cooled, washed with water, and distilled under reduced pressure. Recrystallization from ethanol yields 88–91% product with 93–95% selectivity.

Advantages

- Catalyst Synergy : 4-Sulfonylcalixarene’s sulfonic acid groups and macrocyclic structure enhance proton donation and transition-state stabilization.

- Efficiency : Short reaction time (90 s vs. 12 h batch) and improved heat transfer.

Fischer Esterification with In Situ Activation

For laboratories lacking acyl chloride infrastructure, modified Fischer esterification using Brønsted acid catalysts has been explored.

Procedure

3,5-Dinitrobenzoic acid (1.0 eq), 4-hydroxybutanol (5.0 eq), and p-toluenesulfonic acid (0.1 eq) are refluxed in toluene with a Dean-Stark trap for 24 hours. Water removal shifts equilibrium toward ester formation. Post-reaction, the mixture is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via silica chromatography (hexane/ethyl acetate 3:1), yielding 68–72% product.

Limitations

- Low conversion due to nitro groups deactivating the carboxylate.

- Extended reaction times promote dehydration of 4-hydroxybutanol.

Comparative Analysis of Methods

| Parameter | Acyl Chloride | Microreactor | Fischer |

|---|---|---|---|

| Yield (%) | 82–85 | 88–91 | 68–72 |

| Reaction Time | 12 h | 90 s | 24 h |

| Selectivity (%) | >99 | 93–95 | 85–88 |

| Scalability | Moderate | High | Low |

| Equipment Complexity | Low | High | Low |

Purification and Characterization

Recrystallization

Ethanol/water mixtures (70–80% ethanol) effectively remove unreacted diols and nitrobenzoic acid. Differential scanning calorimetry (DSC) shows a sharp melting point at 127–129°C, confirming purity.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 60:40 methanol/water, 1.0 mL/min) resolves this compound (tᵣ = 8.2 min) from byproducts (tᵣ = 5.1–6.7 min).

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 9.12 (s, 2H, Ar-H), 4.41 (t, J = 6.4 Hz, 2H, -OCH₂-), 3.72 (t, J = 6.0 Hz, 2H, -CH₂OH), 1.80–1.65 (m, 4H, -CH₂CH₂-).

- IR (cm⁻¹) : 1725 (C=O), 1530, 1350 (NO₂), 3450 (-OH).

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybutyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro groups can be reduced to amines.

Substitution: The ester group can be hydrolyzed to form the corresponding acid and alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: Formation of 4-oxobutyl 3,5-dinitrobenzoate.

Reduction: Formation of 4-hydroxybutyl 3,5-diaminobenzoate.

Substitution: Formation of 3,5-dinitrobenzoic acid and 4-hydroxybutanol.

Scientific Research Applications

4-Hydroxybutyl 3,5-dinitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxybutyl 3,5-dinitrobenzoate involves its interaction with biological membranes. The compound can disrupt the integrity of fungal cell membranes, leading to cell death. This is achieved through the interference with the synthesis of ergosterol, a key component of fungal cell membranes . The nitro groups in the compound also contribute to its antimicrobial activity by generating reactive nitrogen species that can damage cellular components .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties of 3,5-Dinitrobenzoate Derivatives

Key Observations :

- The hydroxybutyl group in this compound enhances hydrophilicity compared to methyl or ethyl esters, making it suitable for aqueous applications .

- Chlorine substitution (as in Ethyl 4-chloro-3,5-dinitrobenzoate) introduces steric and electronic effects, favoring π-π interactions critical for herbicide activity .

- The starch derivative’s polysaccharide backbone enables high adsorption capacities, driven by both nitro group polarity and polymer porosity .

Thermal Stability and Decomposition Behavior

3,5-Dinitrobenzoate complexes exhibit thermal stability trends dependent on their structural dimensionality. For example:

- 1D polymeric lanthanide complexes (e.g., Eu-Cd with 3,5-dinitrobenzoate) decompose explosively at low temperatures (~200°C) due to weak intermolecular forces .

- 3D polymeric structures are more stable, resisting decomposition until higher temperatures (>300°C) .

However, nitro groups inherently pose decomposition risks, necessitating careful handling .

Chromatographic and Chiral Resolution Properties

Table 2: Substituent Impact on Solute Retention and Chiral Selectivity

| Functional Group | Retention Polarity Rank (1 = lowest) | Chiral Selectivity |

|---|---|---|

| Hexadecyl ether | 1 | Low |

| Benzoate | 5 | Moderate |

| 4-Nitrobenzoate | 6 | High |

| 3,5-Dinitrobenzoate | 7 | Highest |

| 3-Nitrobenzenesulfonate | 8 | Moderate |

Key Findings :

- The 3,5-dinitrobenzoate group maximizes solute retention and chiral selectivity due to strong dipole interactions and steric hindrance .

- Methyl and ethyl 3,5-dinitrobenzoates are widely used in chiral separations, suggesting that this compound could offer similar or enhanced performance in high-polarity mobile phases .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Hydroxybutyl 3,5-dinitrobenzoate, and how is its purity validated?

- Methodological Answer : The synthesis typically involves esterification of 3,5-dinitrobenzoyl chloride with 4-hydroxybutanol under acidic catalysis (e.g., H₂SO₄). Post-reaction, the crude product is purified via recrystallization using ethanol or acetone. Purity validation employs NMR (¹H/¹³C) to confirm ester bond formation (δ ~8.5 ppm for aromatic protons, δ ~4.3 ppm for -OCH₂-), IR spectroscopy (C=O stretch at ~1720 cm⁻¹), and HPLC with UV detection (λ = 254 nm) for quantitative purity assessment.

Q. How is this compound utilized as a derivatizing agent in the qualitative analysis of alcohols?

- Methodological Answer : The compound reacts with primary/secondary alcohols via nucleophilic acyl substitution to form crystalline 3,5-dinitrobenzoate esters. Reaction conditions (e.g., pyridine as a base) are optimized to avoid hydrolysis. Derivatives are characterized by melting point analysis and TLC (Rf comparison with standards). This method is particularly effective for low-molecular-weight alcohols, enabling structural elucidation in complex mixtures.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Identifies ester linkage protons (e.g., -OCH₂- at δ 4.0–4.5 ppm) and aromatic nitro group environments.

- IR Spectroscopy : Confirms ester C=O (~1720 cm⁻¹) and nitro group stretches (~1530, 1350 cm⁻¹).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF verifies molecular ion peaks ([M+H]⁺ or [M+Na]⁺).

- UV-Vis : Assesses π→π* transitions of the nitroaromatic system (λmax ~260–300 nm).

Advanced Research Questions

Q. What challenges arise in resolving hydrogen-bonding networks in this compound crystals using X-ray crystallography?

- Methodological Answer : Challenges include:

- Disorder in the hydroxybutyl chain : Mitigated by low-temperature data collection (100 K) and SHELXL refinement with restraints.

- Twinning : Addressed using TWINABS for data scaling.

- Hydrogen bond ambiguity : Graph set analysis (Etter’s formalism) differentiates intra- vs. intermolecular interactions. For example, O-H···O bonds between the hydroxyl group and nitro oxygen atoms form C(7) motifs, influencing crystal packing.

Q. How does the electronic structure of 3,5-dinitrobenzoate derivatives influence their nonlinear optical (NLO) properties?

- Methodological Answer : The nitro groups act as strong electron-withdrawing moieties, enhancing molecular hyperpolarizability (β). DFT calculations (e.g., B3LYP/6-311++G**) reveal charge transfer from the hydroxybutyl oxygen to the nitroaromatic ring. Experimental validation uses Z-scan techniques to measure third-order NLO coefficients (χ³ ~10⁻¹² esu). Crystallographic studies show non-centrosymmetric packing, a prerequisite for second-harmonic generation (SHG).

Q. What strategies mitigate conflicting data in thermal stability and decomposition kinetics studies of this compound?

- Methodological Answer : Discrepancies in TGA-DSC data (e.g., decomposition onset temperatures) arise from atmospheric conditions (N₂ vs. O₂). To resolve this:

- Perform isothermal TGA under inert atmospheres to isolate pyrolysis pathways.

- Apply kinetic models (e.g., Friedman method) to calculate activation energies (Ea) from multi-heating-rate data.

- Cross-validate with evolved gas analysis (EGA-MS) to identify volatile decomposition products (e.g., NO₂, CO₂).

Q. How do solvent polarity and crystallization conditions affect the polymorphic forms of this compound?

- Methodological Answer :

- Solvent Polarity : Polar solvents (e.g., DMSO) favor solvated forms, while non-polar solvents (e.g., toluene) yield anhydrous crystals.

- Crystallization Method : Slow evaporation produces larger single crystals for X-ray studies, whereas anti-solvent diffusion generates metastable polymorphs.

- Characterization : XRPD distinguishes polymorphs (e.g., differences in 2θ = 10–15°), while DSC identifies enantiotropic or monotropic transitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.